Methacryloyl chloride

Catalog No.
S561380
CAS No.
920-46-7
M.F
C4H5ClO
M. Wt
104.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methacryloyl chloride

CAS Number

920-46-7

Product Name

Methacryloyl chloride

IUPAC Name

2-methylprop-2-enoyl chloride

Molecular Formula

C4H5ClO

Molecular Weight

104.53 g/mol

InChI

InChI=1S/C4H5ClO/c1-3(2)4(5)6/h1H2,2H3

InChI Key

VHRYZQNGTZXDNX-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)Cl

Solubility

Sol in ether, acetone, chloroform

Synonyms

2-Methyl-2-propenoyl Chloride; 2-Methylacryloyl Chloride; 2-Methylpropenoic Acid Chloride; Methacrylic Acid Chloride; Methacrylic Chloride; Methacrylyl Chloride; α-Methylacryloyl Chloride

Canonical SMILES

CC(=C)C(=O)Cl

Monomer for Polymerization:

  • Methacryloyl chloride can be directly used as a monomer in various polymerization techniques, such as free radical polymerization, ring-opening polymerization, and controlled radical polymerization techniques like RAFT (reversible addition-fragmentation chain transfer) []. This allows for the creation of homopolymers of poly(methacryloyl chloride) with specific functionalities based on the reactive chloride group []. Additionally, it can be co-polymerized with other monomers to introduce methacrylate functionalities into the resulting polymer chain, enabling further modifications and tuning of material properties [].

Synthesis of Functionalized Polymers:

  • The reactive chloride group in methacryloyl chloride readily reacts with various functional groups like amines, alcohols, and thiols, leading to the formation of functionalized polymers []. This approach allows researchers to introduce specific functionalities, such as targeting molecules, responsiveness to external stimuli (pH, light), or biocompatibility, into the polymer backbone, expanding their potential applications in various fields [, ].

Surface Modification:

  • Methacryloyl chloride can be utilized to modify the surface properties of different materials, including nanoparticles, microfluidic devices, and biocompatible scaffolds []. The reaction of the chloride group with surface hydroxyl groups introduces methacrylate functionalities, enabling further attachment of various desired molecules through subsequent polymerization reactions. This surface modification strategy allows researchers to tailor surface characteristics like wettability, adhesion, and biocompatibility for specific applications [].

Synthesis of Cross-linked Networks:

  • Methacryloyl chloride can be employed as a cross-linking agent for the formation of hydrogels and other polymeric networks. Its bifunctionality, with the reactive chloride and the polymerizable methacrylate group, allows for the creation of stable, three-dimensional networks with desired mechanical properties []. These cross-linked networks find applications in various fields, including drug delivery, tissue engineering, and separation membranes [].

Methacryloyl chloride is the acid chloride derivative of methacrylic acid, represented by the chemical formula C4H5ClOC_4H_5ClO and a molecular weight of 104.54 g/mol. It appears as a colorless to yellow liquid and has a boiling point of approximately 95 °C. This compound is slightly soluble in water and exhibits high reactivity, making it an important intermediate in organic synthesis, particularly for polymer production . Methacryloyl chloride is known for its ability to form polymers through radical polymerization, which is crucial in the manufacture of various materials including adhesives, coatings, and contact lenses .

Methacryloyl chloride is a hazardous material requiring appropriate handling procedures due to the following properties:

  • Toxicity: Corrosive to skin, eyes, and respiratory system. Can cause severe burns and lung damage.
  • Flammability: Flammable liquid. Vapors can form explosive mixtures with air.
  • Reactivity: Reacts violently with water, releasing hydrochloric acid fumes [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) including gloves, goggles, and respirator when handling methacryloyl chloride.
  • Handle in a well-ventilated fume hood.
  • Store in a cool, dry place away from incompatible materials like water and strong bases.

  • Polymerization: It readily undergoes radical polymerization to form poly(methacrylate) materials. This process is often initiated using free radicals generated from heat or chemical initiators.
  • Acylation Reactions: Methacryloyl chloride can react with alcohols and amines to form esters and amides, respectively. This reaction typically occurs under mild conditions and can be used to modify polymers or introduce functional groups into organic molecules .
  • Hydrolysis: In the presence of water, methacryloyl chloride hydrolyzes to yield methacrylic acid and hydrochloric acid, a reaction that must be controlled due to the corrosive nature of the hydrochloric acid produced .

While methacryloyl chloride itself is not extensively studied for biological activity, its derivatives, particularly those formed through reactions with biological molecules, have garnered interest. For instance:

  • Hydrogels: Methacryloyl chloride can be utilized to synthesize hydrogels that exhibit biocompatibility and are used in biomedical applications such as drug delivery systems and tissue engineering scaffolds .
  • Toxicity: The compound is known to be corrosive and can cause severe irritation upon contact with skin or eyes. Inhalation can also lead to respiratory issues, making safety precautions essential during handling .

Several methods exist for synthesizing methacryloyl chloride:

  • Reaction with Thionyl Chloride: The most common method involves reacting methacrylic acid with thionyl chloride under controlled conditions. This method allows for high purity and yield by managing reaction pressure and temperature .
    text
    Reaction: Methacrylic Acid + Thionyl Chloride → Methacryloyl Chloride + SO2 + HCl
  • Alternative Chlorination Methods: Other methods may involve the use of phosphorus pentachloride or oxalyl chloride as chlorinating agents, although these methods may yield lower purity products compared to thionyl chloride .

: Its derivatives are used in creating hydrogels for drug delivery systems and tissue engineering applications .
  • Chemical Intermediates: Methacryloyl chloride serves as a building block for various organic compounds, facilitating the synthesis of more complex molecules in pharmaceutical chemistry .
  • Research on interaction studies involving methacryloyl chloride primarily focuses on its reactivity with nucleophiles such as amines and alcohols. These studies reveal:

    • Reactivity with Amines: Methacryloyl chloride exhibits lower reactivity with amides compared to amines, influencing its use in synthesizing specific derivatives for targeted applications .
    • Polymer Surface Modification: Interaction studies have shown that methacryloyl chloride can modify the surfaces of polymers like hydrogel microspheres, enhancing their properties for specific uses like contact lenses .

    Methacryloyl chloride shares similarities with several other compounds but possesses unique characteristics that distinguish it:

    Methacryloyl chloride stands out due to its higher reactivity and ability to form stable polymers through radical mechanisms, making it particularly valuable in industrial applications.

    Physical Description

    Methacryloyl chloride appears as a liquid of density 1.07 g / cm3, boiling point 95-96°C, and flash point 55°F. Highly toxic. Supplied in technical grades of varying purity.

    XLogP3

    1.7

    Boiling Point

    205 °F at 760 mm Hg (EPA, 1998)
    96.0 °C
    96 °C

    Density

    1.0871 at 68 °F (EPA, 1998)
    1.0871 g/cu cm @ 20 °C

    Melting Point

    -60.0 °C
    -60 °C

    UNII

    L76O6653IO

    GHS Hazard Statements

    Aggregated GHS information provided by 50 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
    H302 (96%): Harmful if swallowed [Warning Acute toxicity, oral];
    H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
    H317 (80%): May cause an allergic skin reaction [Warning Sensitization, Skin];
    H330 (92%): Fatal if inhaled [Danger Acute toxicity, inhalation];
    H412 (80%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Acute Toxic Flammable Irritant

    Flammable;Corrosive;Acute Toxic;Irritant

    Other CAS

    920-46-7

    Wikipedia

    Methacryloyl chloride

    Use Classification

    Fire Hazards -> Corrosives, Flammable - 3rd degree, Reactive - 1st degree

    General Manufacturing Information

    2-Propenoyl chloride, 2-methyl-: ACTIVE

    Dates

    Modify: 2023-08-15
    Liu et al. Rapid assembly of complex cyclopentanes employing chiral, alpha,beta-unsaturated acylammonium intermediates. Nature Chemistry, doi: 10.1038/nchem.1788, published online 3 November 2013 http://www.nature.com/nchem

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